molecular formula C11H13NO3 B11897465 (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B11897465
M. Wt: 207.23 g/mol
InChI Key: PVSZHVAUFQAERY-ZJUUUORDSA-N
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Description

(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and pyrrolidine.

    Formation of Intermediate: The initial step involves the condensation of 3-hydroxybenzaldehyde with pyrrolidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired pyrrolidine derivative.

    Carboxylation: The final step involves the carboxylation of the pyrrolidine derivative using carbon dioxide under basic conditions to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

    Purification: Advanced purification techniques like crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

    Oxidation: Formation of 3-keto-4-(3-hydroxyphenyl)pyrrolidine.

    Reduction: Formation of 3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of novel materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-(3-Hydroxyphenyl)pyrrolidine-2-carboxylic acid
  • (3R,4S)-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxamide
  • (3R,4S)-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylate

Uniqueness

  • Structural Features : The presence of both hydroxyphenyl and carboxylic acid groups in a specific stereochemistry.
  • Reactivity : Unique reactivity patterns due to the combination of functional groups.
  • Applications : Broader range of applications in various scientific fields compared to similar compounds.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(3R,4S)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H13NO3/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15)/t9-,10+/m1/s1

InChI Key

PVSZHVAUFQAERY-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)O

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O

Origin of Product

United States

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